![molecular formula C15H24N2O B4673564 N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4673564.png)
N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea, commonly known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 1998 by Pfizer Global Research and Development and received FDA approval in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been studied for its potential use in the treatment of various types of cancer.
Mécanisme D'action
Sunitinib works by inhibiting receptor tyrosine kinases, which are involved in the growth and spread of cancer cells. Specifically, it inhibits VEGFR, PDGFR, and c-KIT, which are all involved in the formation of new blood vessels that supply nutrients to cancer cells. By inhibiting these receptors, Sunitinib prevents the formation of new blood vessels and starves cancer cells of nutrients.
Biochemical and Physiological Effects:
Sunitinib has several biochemical and physiological effects. It inhibits the activity of several receptor tyrosine kinases, which are involved in the growth and spread of cancer cells. This leads to the inhibition of angiogenesis, the process by which new blood vessels are formed. Sunitinib also induces apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the activity of tumor-associated macrophages, which are immune cells that promote tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Sunitinib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied for its potential use in cancer treatment. However, there are also limitations to its use in lab experiments. It is a potent inhibitor of several receptor tyrosine kinases, which can lead to off-target effects. Additionally, it can be difficult to determine the optimal concentration of Sunitinib to use in experiments, as it can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of Sunitinib. One area of research is the development of new formulations of Sunitinib that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict the response to Sunitinib treatment. Additionally, there is ongoing research into the use of Sunitinib in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, there is a need for further research into the long-term effects of Sunitinib treatment, including its impact on patient survival and quality of life.
Applications De Recherche Scientifique
Sunitinib has been extensively studied for its potential use in the treatment of various types of cancer. It works by inhibiting several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Sunitinib prevents the growth and spread of cancer cells.
Propriétés
IUPAC Name |
1-butan-2-yl-3-[1-(2,4-dimethylphenyl)ethyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-6-12(4)16-15(18)17-13(5)14-8-7-10(2)9-11(14)3/h7-9,12-13H,6H2,1-5H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBGLPBRODKJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1-(2,4-dimethylphenyl)ethyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.